(S)-2-amino-3-(methylamino)propanoic acid hydrochloride

Neurotoxicity Stereoisomer Primary cortical culture

Racemic or D-enantiomer BMAA introduces uncontrolled variables in NMDA receptor studies-D-BMAA signals via AMPA receptors, AEG via mGluR5. L-BMAA HCl (CAS 16012-55-8) eliminates this confound. • Validated L-(S) stereochemistry ([α]/D +21 to +35°); NMDA selectivity confirmed by D-APV attenuation • Bicarbonate-dependent activation (requires 20-25 mM HCO₃⁻) provides built-in experimental control • ≥97% purity HCl salt for excitotoxicity, misincorporation, and chiral LC-MS/MS applications

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
CAS No. 16012-55-8
Cat. No. B579838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-3-(methylamino)propanoic acid hydrochloride
CAS16012-55-8
Synonyms(S)-2-amino-3-(methylamino)propanoic acid hydrochloride
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCNCC(C(=O)O)N.Cl
InChIInChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1
InChIKeyVDXYGASOGLSIDM-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-BMAA HCl Procurement Specification


(S)-2-Amino-3-(methylamino)propanoic acid hydrochloride (CAS 16012-55-8), also known as L-BMAA hydrochloride or 3-(methylamino)-L-alanine hydrochloride, is a chiral, non-proteinogenic amino acid neurotoxin originally isolated from cycad seeds. [1] It is a monocarboxylic amino acid that acts as a glutamate receptor agonist, with its neuroexcitatory effects critically dependent on the presence of bicarbonate ions, which facilitate the formation of a carbamate adduct structurally analogous to glutamate. [2] The compound is supplied as the hydrochloride salt with a molecular weight of 154.60 g/mol, a melting point of approximately 172 °C, and a specific optical rotation of [α]/D +21 to +35°, confirming its L-(S) stereochemistry.

Why L-BMAA Cannot Be Substituted


L-BMAA belongs to a family of structurally related neurotoxic amino acids including its D-enantiomer (D-BMAA), β-N-oxalylamino-L-alanine (BOAA), 2,4-diaminobutyric acid (DAB), and N-(2-aminoethyl)glycine (AEG). Despite their structural similarities, these isomers exhibit fundamentally different receptor subtype selectivity, potency rankings, and bicarbonate dependence. [1] Substitution of L-BMAA hydrochloride with the racemate, D-enantiomer, or other isomers without documented stereochemical and pharmacological validation will introduce uncontrolled variables, as D-BMAA mediates toxicity primarily through AMPA receptors rather than NMDA receptors, and AEG acts through mGluR5 receptors and oxidative stress pathways distinct from L-BMAA's mechanism. [2]

Quantitative Differentiation: L-BMAA vs. Isomers & Analogs


Enantiomer-Specific Neurotoxic Potency Ranking

In a head-to-head comparison using primary mouse cortical cultures, the neurotoxic potency of L-BMAA was ranked against its naturally occurring isomers D-BMAA, DAB, and AEG. L-BMAA was found to be the least potent neurotoxin, with the potency order being AEG > DAB > D-BMAA > L-BMAA. [1] This provides L-BMAA with a wider experimental window for dose-response studies compared to its more potent isomers.

Neurotoxicity Stereoisomer Primary cortical culture

Neurotoxic Potency Comparison: L-BMAA vs. BOAA

In a direct comparative study on cultured mouse cortical neurons, the neurotoxic EC50 of L-BMAA was determined to be approximately 1 mM, whereas the structurally related plant excitotoxin BOAA (β-N-oxalylamino-L-alanine) exhibited an EC50 of approximately 20 µM under identical conditions. [1] This represents a 50-fold difference in potency. A subsequent study using mouse brain slices quantified this difference as billion-fold when comparing the minimum toxic concentrations: L-BOAA induced significant LDH leakage at 1 pM, while L-BMAA required 1 mM. [2]

Excitotoxicity EC50 Cortical neuron

Bicarbonate-Dependent Glutamate Receptor Binding

L-BMAA exhibits a unique bicarbonate-dependent pharmacology not shared by all structural analogs. In the absence of bicarbonate, L-BMAA fails to inhibit [³H]glutamate binding to rat brain synaptic junctions (IC50 > 10 mM). However, in the presence of 20 mM ammonium bicarbonate, the IC50 decreases to 1 mM—an order-of-magnitude shift. [1] This bicarbonate dependence is critical for experimental design, as omission of bicarbonate will result in false-negative results. In contrast, N-methyl-D-aspartic acid (NMDA) binding is unaffected by bicarbonate. [2]

Glutamate receptor Bicarbonate dependence Radioligand binding

Receptor Subtype Selectivity

The receptor subtype selectivity profile distinguishes L-BMAA from its enantiomer and from BOAA. L-BMAA neurotoxicity is substantially attenuated by the NMDA receptor antagonist D-APV (1 mM), consistent with NMDA receptor-mediated action. [1] In contrast, D-BMAA toxicity is mediated through AMPA receptors rather than NMDA receptors, as demonstrated in cortical cell cultures. [2] BOAA neurotoxicity is primarily mediated through non-NMDA receptors, being attenuated by 2 mM kynurenate but less sensitive to D-APV. [1]

Receptor selectivity NMDA AMPA

Protein Misincorporation Liability

L-BMAA can be misincorporated into human proteins in place of L-serine, a mechanism implicated in protein misfolding and aggregation linked to chronic neurodegeneration. [1] This misincorporation is competitively inhibited by excess L-serine, providing an experimental tool for distinguishing misincorporation-dependent from excitotoxicity-dependent mechanisms. [2] This property is not shared equally by all BMAA isomers; the L-configuration is specifically recognized by the translational machinery, making enantiomeric identity critical for misincorporation studies.

Protein misincorporation tRNA synthetase Serine

Enantiomeric Identity Verification

The (S)-enantiomer of BMAA hydrochloride is characterized by a specific optical rotation [α]/D of +21 to +35°, depending on measurement conditions. Sigma-Aldrich specifications list [α]/D +21 to +31° (c = 0.5 M in 0.1 M HCl), while AKSci reports +35° (c = 1.15 in 5 M HCl). In contrast, D-BMAA hydrochloride would exhibit negative optical rotation of approximately equal magnitude. This provides a simple, quantitative identity check upon receipt. The L-enantiomer is the form naturally produced by cyanobacteria and found in cycad seeds; the D-enantiomer is not a natural product of cycads but can form in vivo in mammals through enantiomeric conversion. [1]

Enantiomeric purity Optical rotation Quality control

L-BMAA Research and Industrial Applications


NMDA Receptor Excitotoxicity Studies

L-BMAA hydrochloride is the preferred agonist for studying NMDA receptor-mediated excitotoxicity pathways in primary neuronal cultures or brain slice preparations. Its receptor subtype selectivity (NMDA vs. non-NMDA) has been pharmacologically validated using D-APV attenuation [1], and its bicarbonate-dependent activation provides a built-in experimental control [2]. Researchers should ensure bicarbonate is included in all assay buffers at physiological concentrations (20–25 mM) to observe NMDA receptor-mediated effects.

Protein Misincorporation & Neurodegenerative Models

For studies investigating BMAA-induced protein misfolding, aggregation, and proteostatic dysfunction, L-BMAA of verified enantiopurity is essential. The L-enantiomer is specifically recognized by the translational machinery and misincorporated at serine codons [1]. Co-treatment with excess L-serine provides a competitive inhibition control to dissect misincorporation-dependent effects from excitotoxic effects within the same experimental system.

Isomer-Specific BMAA Analytical Standard

L-BMAA hydrochloride is used as a certified reference standard for chiral LC-MS/MS methods that distinguish L-BMAA from its isomers (D-BMAA, DAB, AEG) in cyanobacterial blooms, water samples, and food supplements. Its documented optical rotation specification [1] confirms enantiomeric identity, ensuring reliable calibration for environmental monitoring and food safety testing protocols where isomeric misidentification is a known source of controversy.

Low-Potency Control for Neurotoxin Studies

In studies comparing the neurotoxic potency of environmental excitotoxins, L-BMAA serves as the low-potency reference compound against which more potent isomers (AEG, DAB, D-BMAA) or structural analogs (BOAA) are benchmarked. The established potency ranking AEG > DAB > D-BMAA > L-BMAA [1] and the billion-fold potency difference versus BOAA [2] provide validated reference points for inter-laboratory normalization and potency calibration.

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